molecular formula C9H9BrO B6235072 2-[(2-bromophenyl)methyl]oxirane CAS No. 62826-20-4

2-[(2-bromophenyl)methyl]oxirane

Cat. No.: B6235072
CAS No.: 62826-20-4
M. Wt: 213.1
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Bromophenyl)methyl]oxirane can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an intermediate bromohydrin, which subsequently undergoes intramolecular cyclization to form the oxirane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. For example, the reaction of 2-bromobenzyl chloride with a base such as sodium hydroxide in the presence of a phase-transfer catalyst can yield the desired oxirane compound. This method offers advantages in terms of yield and reaction time, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromophenyl)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted oxiranes with various functional groups.

    Ring-Opening Reactions: Diols, halohydrins, and ethers.

    Oxidation and Reduction: Ketones, aldehydes, and alcohols.

Scientific Research Applications

2-[(2-Bromophenyl)methyl]oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized compounds.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides and in the development of enzyme inhibitors.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(2-bromophenyl)methyl]oxirane involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)methyl]oxirane
  • 2-[(2-Chlorophenyl)methyl]oxirane
  • 2-[(2-Methylphenyl)methyl]oxirane
  • 2-[(2-Nitrophenyl)methyl]oxirane

Uniqueness

2-[(2-Bromophenyl)methyl]oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution and ring-opening reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s behavior in various chemical environments .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2-bromophenyl)methyl]oxirane involves the reaction of 2-bromobenzyl alcohol with epichlorohydrin in the presence of a base to form the oxirane ring.", "Starting Materials": [ "2-bromobenzyl alcohol", "Epichlorohydrin", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Add 2-bromobenzyl alcohol and epichlorohydrin to a reaction flask", "Add base to the reaction mixture and stir at room temperature for several hours", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] }

CAS No.

62826-20-4

Molecular Formula

C9H9BrO

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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